molecular formula C9H19ClN2O B1527431 2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride CAS No. 1236261-96-3

2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride

Cat. No. B1527431
M. Wt: 206.71 g/mol
InChI Key: XXNUDRGSFYOBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride (APPC) is an organic compound that has been used in scientific research for many years. It is a monoamine reuptake inhibitor, meaning it is able to bind to monoamine transporters and prevent them from reabsorbing monoamines such as serotonin, dopamine, and norepinephrine. APPC has also been used as a research tool to study the effects of monoamine reuptake inhibition on various physiological and biochemical processes.

Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, are significant for their roles in the flavor profiles of many food products. These compounds are derived from amino acids and have applications in enhancing the flavor of both fermented and non-fermented food products. The pathways for the production and degradation of these aldehydes involve metabolic conversions influenced by microbial activity and food composition, highlighting an area of scientific interest in food technology and flavor chemistry (Smit, Engels, & Smit, 2009).

FTY720 in Cancer Therapy

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is an immunosuppressant that has shown antitumor efficacy in several cancer models. This compound acts on sphingosine-1-phosphate receptors and has been identified for its potential in cancer therapy, separate from its immunosuppressive effects. This highlights an application of amino-propanediol derivatives in medicinal chemistry and oncology research (Zhang et al., 2013).

Parabens in Aquatic Environments

While not directly related to the exact compound , research on parabens, including methylparaben and propylparaben, reflects the scientific interest in the environmental impact of chemical compounds. Studies focus on their occurrence, fate, and behavior in aquatic environments, providing insights into the biodegradability and potential environmental risks of various chemical agents (Haman et al., 2015).

Methionine Dependency in Cancer

Research on methionine dependency in cancer offers insights into amino acid metabolism's role in cancer growth control. Methionine, an essential amino acid, is critical for various metabolic processes. Its restriction may influence cancer growth, highlighting the complex interactions between metabolism and cancer proliferation. This area of research underscores the potential therapeutic applications of targeting amino acid metabolism in cancer treatment (Cavuoto & Fenech, 2012).

properties

IUPAC Name

2-amino-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7-4-3-5-11(6-7)9(12)8(2)10;/h7-8H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNUDRGSFYOBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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